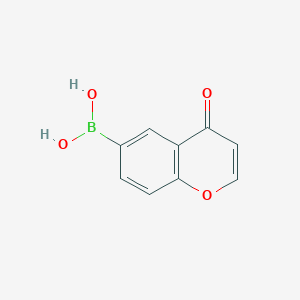
4-Oxo-4h-chromen-6-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-oxo-4H-chromen-6-yl)boronic acid is a boronic acid derivative with a chromenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-oxo-4H-chromen-6-yl)boronic acid typically involves the reaction of chromenone derivatives with boronic acid reagents. One common method is the Suzuki–Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production of (4-oxo-4H-chromen-6-yl)boronic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: (4-oxo-4H-chromen-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone structure to dihydro derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various arylated or heteroarylated derivatives .
Scientific Research Applications
(4-oxo-4H-chromen-6-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-oxo-4H-chromen-6-yl)boronic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by forming covalent bonds with active site residues. This inhibition can disrupt metabolic pathways and cellular processes, leading to potential therapeutic effects . The compound’s boronic acid group is particularly reactive, allowing it to form stable complexes with diols and other nucleophiles .
Comparison with Similar Compounds
- (4-oxo-4H-chromen-2-yl)boronic acid
- (4-oxo-4H-chromen-8-yl)boronic acid
- (4-oxo-4H-chromen-3-yl)boronic acid
Comparison: (4-oxo-4H-chromen-6-yl)boronic acid is unique due to its specific substitution pattern on the chromenone ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C9H7BO4 |
|---|---|
Molecular Weight |
189.96 g/mol |
IUPAC Name |
(4-oxochromen-6-yl)boronic acid |
InChI |
InChI=1S/C9H7BO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-5,12-13H |
InChI Key |
KUCZHVCIUSVISL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC=CC2=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


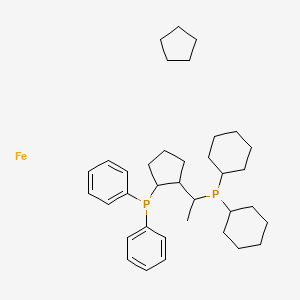
![8-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B13402572.png)
![(2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B13402586.png)
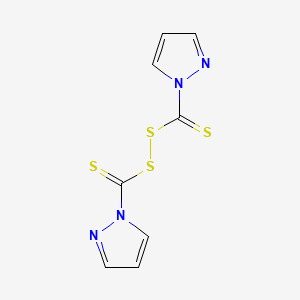
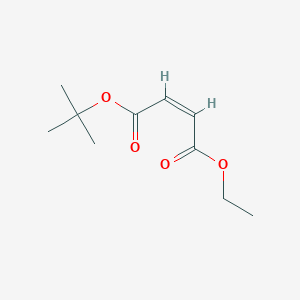
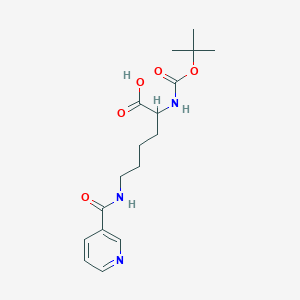
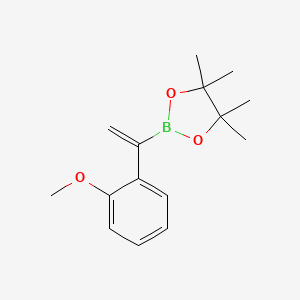
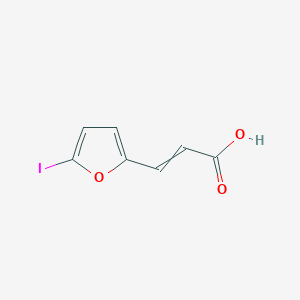
![Perfluoro-n-[1,2-13C2]undecanoic acid](/img/structure/B13402608.png)
![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)


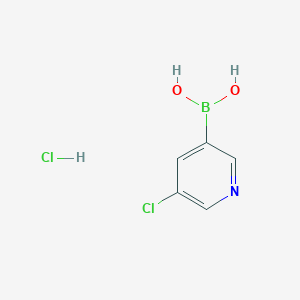
![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)
